molecular formula C20H32O4 B10768289 7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid CAS No. 20897-92-1

7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

Cat. No.: B10768289
CAS No.: 20897-92-1
M. Wt: 336.5 g/mol
InChI Key: BGKHCLZFGPIKKU-BZSNNMDCSA-N
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Description

7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is a prostanoid, which is a subclass of eicosanoids, and plays a crucial role in various biological processes .

Chemical Reactions Analysis

Types of Reactions

7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the double bonds can produce saturated hydrocarbons .

Scientific Research Applications

7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying prostanoid synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and inflammation.

    Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and other conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid involves its interaction with specific molecular targets and pathways. As a prostanoid, it binds to prostanoid receptors on cell surfaces, triggering a cascade of intracellular events that lead to various physiological responses. These pathways are involved in processes such as inflammation, vasodilation, and platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid is unique due to its specific structure and the particular biological pathways it influences. Its distinct hydroxyoctenyl side chain and the specific stereochemistry of its cyclopentane ring contribute to its unique properties and functions .

Properties

CAS No.

20897-92-1

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

7-[(1S,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/t16-,17-,18-/m0/s1

InChI Key

BGKHCLZFGPIKKU-BZSNNMDCSA-N

Isomeric SMILES

CCCCC[C@@H](C=C[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Origin of Product

United States

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